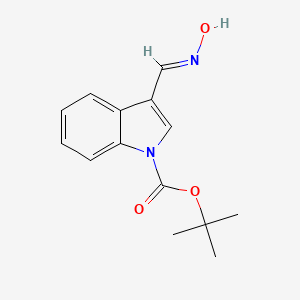

tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate

Description

tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate is an indole derivative characterized by a hydroxyimino (N-OH) functional group at the 3-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

Properties

IUPAC Name |

tert-butyl 3-[(E)-hydroxyiminomethyl]indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMBDQXMLBFZOF-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate typically involves the Vilsmeier formylation of an indole derivative, followed by subsequent reactions to introduce the tert-butyl and hydroxyimino groups. The reaction conditions often include the use of strong bases like n-butyllithium and electrophiles such as dimethylformamide (DMF) in anhydrous solvents like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(E)-hydroxyiminomethyl]indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of the hydroxyimino group to an amine.

Substitution: Electrophilic substitution reactions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate serves as a building block in the synthesis of complex organic molecules and natural product analogs. Its unique hydroxyimino group allows for specific chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions:

- Oxidation: Can be oxidized to form oxo derivatives using agents like potassium permanganate.

- Reduction: Can be reduced to yield indole derivatives using sodium borohydride.

- Substitution: Capable of undergoing nucleophilic substitutions with amines or thiols.

Biology

The compound has been investigated for its potential as a bioactive compound with antimicrobial and anticancer properties. Its biological activity is attributed to its ability to interact with various molecular targets.

Antimicrobial Activity:

Research indicates that indole derivatives exhibit effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity:

Studies have shown that this compound can inhibit the growth of several cancer cell lines (e.g., breast, colon, and lung cancer cells). The proposed mechanisms include:

- Activation of caspases leading to apoptosis.

- Inhibition of angiogenesis through downregulation of pro-angiogenic factors.

Antimicrobial Efficacy

A study demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that this compound could disrupt microbial cell membranes or inhibit essential metabolic pathways within pathogens.

Anticancer Efficacy

In vitro cytotoxicity assays revealed that tert-butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate exhibits a dose-dependent effect on cancer cell viability. The IC50 values obtained from these assays suggest promising therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the indole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues by Substituent Position

Functional Group Variations

- Hydroxyimino vs. This difference impacts electronic properties and binding interactions .

- Hydroxyimino vs. Mesylate: The mesylate group in (E)-tert-butyl 6-(3-((methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate (15) serves as a leaving group, making it reactive in nucleophilic substitutions, whereas the hydroxyimino group is more stable and suited for hydrogen bonding .

- Hydroxyimino vs.

Biological Activity

Tert-butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate (CAS: 188988-43-4) is a compound with significant biological interest due to its potential pharmacological applications. This compound features a unique structure that includes a hydroxyimino group, which is known for its reactivity and ability to form stable complexes with metal ions. The compound's molecular formula is C14H16N2O3, and it has a molecular weight of 260.29 g/mol.

Antiviral Properties

Recent studies have highlighted the antiviral properties of compounds related to the indole framework, including tert-butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate. Research indicates that derivatives of indole can exhibit activity against various viruses, including HIV and hepatitis viruses. For instance, compounds with similar structural motifs have demonstrated effective inhibition of viral replication, suggesting that tert-butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate may possess similar properties.

The proposed mechanism of action for this class of compounds often involves interference with viral enzymes or the host cell's signaling pathways. The hydroxyimino group may enhance the compound's ability to chelate metal ions, which is crucial in many biological processes, including enzyme activity and cellular signaling.

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds:

- Inhibition of Viral Replication : A study on indole derivatives showed that certain compounds could inhibit the replication of HIV with EC50 values in the low micromolar range (e.g., 3.98 μM) .

- Cytotoxicity Assessments : The cytotoxicity of related compounds was assessed using CC50 values, which measure the concentration required to kill 50% of cell populations. Lower CC50 values indicate higher toxicity, which is critical for evaluating the safety profile of potential therapeutic agents .

- Anti-inflammatory Effects : Some indole derivatives have been shown to modulate inflammatory responses by reducing cytokine production (e.g., TNFα and IL-6), which are often elevated in viral infections .

Comparative Data Table

The following table summarizes key findings related to the biological activity of tert-butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate and similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.